molecular formula C18H13ClN2O3S B2425213 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 879359-17-8

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2425213
CAS RN: 879359-17-8
M. Wt: 372.82
InChI Key: AORAASJYWFWMSO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodioxane and thiazole, both of which are significant in medicinal chemistry . Benzodioxane derivatives are known for their anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . Thiazole derivatives also have a wide range of biological activities.


Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, was synthesized by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .

Scientific Research Applications

Anticancer Potential

  • The synthesis of indapamide derivatives, including structures similar to the specified compound, has shown proapoptotic activity on melanoma cell lines, demonstrating significant growth inhibition. These compounds were also investigated as inhibitors for various human carbonic anhydrase isoforms, suggesting their potential in cancer therapy (Yılmaz et al., 2015).

Antimicrobial Activity

  • Research has been conducted on the synthesis of new benzamide derivatives that have shown promising antibacterial and antifungal properties. Among these, some compounds exhibited good antimicrobial potential with low hemolytic activity, highlighting their potential as safer therapeutic agents (Abbasi et al., 2020).

Enzyme Inhibition

  • Several studies have synthesized benzamide derivatives to evaluate their inhibitory activities against enzymes of interest. For instance, compounds with structures similar to the specified chemical were found to have moderate inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes, suggesting their potential use in treating inflammatory diseases (Abbasi et al., 2017).

Synthesis of Heterocyclic Compounds

  • The reactivity of similar compounds has been leveraged to construct new heterocycles, potentially hybrid with thiadiazole moieties. These compounds were evaluated for insecticidal activity, with some showing higher activity levels, indicating their potential application in agricultural pest control (Mohamed et al., 2020).

Cardiovascular Research

  • In the realm of cardiovascular research, derivatives of the given compound were synthesized and tested for their cardiac electrophysiological activity. These studies aimed to identify new selective class III agents for the management of cardiac arrhythmias, showcasing the compound's potential in cardiovascular therapeutics (Morgan et al., 1990).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that most new molecules related to this compound are mildly cytotoxic and might be used as safe antibacterial agents .

properties

IUPAC Name

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c19-13-3-1-2-12(8-13)17(22)21-18-20-14(10-25-18)11-4-5-15-16(9-11)24-7-6-23-15/h1-5,8-10H,6-7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORAASJYWFWMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

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